Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Description
The compound “Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester” is a structurally complex ester derivative of propanoic acid. Its key features include:
- Tert-butyl ester group: Enhances steric bulk and stability, improving solubility in organic solvents .
- Pyrrolidine-dione (maleimide) moiety: A 2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl group, which is reactive in Michael addition or thiol-ene reactions, commonly utilized in bioconjugation and polymer chemistry.
- Aminoethoxyethoxy linker: A flexible polyethylene glycol (PEG)-like chain that enhances hydrophilicity and may facilitate interactions with biological systems.
Potential applications include pharmaceutical intermediates (due to the maleimide group’s reactivity) or specialty polymers .
Properties
Molecular Formula |
C18H28N2O7 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C18H28N2O7/c1-18(2,3)27-17(24)7-10-25-12-13-26-11-8-19-14(21)6-9-20-15(22)4-5-16(20)23/h4-5H,6-13H2,1-3H3,(H,19,21) |
InChI Key |
BBUXTXGZZFLBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step organic synthesis approach involving:
- Protection and activation of the propanoic acid moiety as a tert-butyl ester.
- Coupling of the propanoic acid derivative with a pyrrolidine-2,5-dione-containing amine.
- Introduction of ethoxy linkers via nucleophilic substitution or amide bond formation.
- Final purification steps to isolate the desired esterified product.
This approach is consistent with the preparation of complex amino acid derivatives bearing bulky protective groups and heterocyclic moieties.
Stepwise Preparation Details
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Esterification | Propanoic acid + tert-butanol + acid catalyst | Formation of tert-butyl propanoate to protect the acid functionality during subsequent steps. |
| 2 | Amide bond formation | Activated ester or acid chloride + 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl amine | Coupling of the pyrrolidine dione amine derivative to the propanoic acid ester via amide linkage. |
| 3 | Ether linkage introduction | Nucleophilic substitution with 2-(2-aminoethoxy)ethanol or PEG-like linker | Attachment of ethoxy chains through amine or hydroxyl nucleophiles to extend the molecule. |
| 4 | Purification | Chromatography (HPLC), crystallization | Isolation of pure compound, removal of side products and unreacted materials. |
This sequence is supported by analogous syntheses of PEGylated amino acid derivatives and pyrrolidine-based compounds reported in chemical patents and literature.
Representative Synthetic Route
Protection of Propanoic Acid : Propanoic acid is reacted with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield tert-butyl propanoate.
Preparation of Pyrrolidine Amine Intermediate : The 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl amine is synthesized or procured, bearing a free amine group for coupling.
Amide Coupling : The tert-butyl propanoate is activated (e.g., converted to acid chloride or via carbodiimide coupling agents like EDC or DCC) and reacted with the pyrrolidine amine to form the amide bond.
Attachment of Ethoxy Linkers : The intermediate is further reacted with bis(2-aminoethoxy)ethane or similar PEG-like linkers to introduce the ethoxy chains via nucleophilic substitution or amide bond formation.
Final Deprotection and Purification : If necessary, deprotection steps are performed, followed by purification via chromatographic techniques to obtain the final compound in >99% purity.
Research Findings and Data Summary
Notes on Preparation Challenges and Optimization
Steric Hindrance : The bulky tert-butyl ester and the pyrrolidine dione ring can cause steric hindrance, requiring optimized coupling conditions (e.g., longer reaction times, stronger activating agents).
Linker Length Control : The ethoxy linker length must be precisely controlled to ensure desired biological properties; this requires careful stoichiometric and reaction condition management.
Purification Complexity : Due to structural complexity, purification often requires high-performance liquid chromatography (HPLC) to achieve high purity.
Scalability : Industrial-scale synthesis demands careful optimization of reaction conditions to maintain yield and purity, especially for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) are commonly employed.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the original ester or ether groups.
Scientific Research Applications
Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related esters of propanoic acid, emphasizing functional groups, molecular properties, and applications:
Key Findings:
Structural Diversity: The target compound’s maleimide group distinguishes it from other esters, enabling selective reactivity (e.g., thiol conjugation) absent in chlorophenyl or trichlorophenoxy derivatives . Aminoethoxyethoxy chain vs.
Solubility and Stability :
- The tert-butyl group in the target compound and CAS 2086688-99-3 enhances solubility in organic solvents compared to isooctyl esters (e.g., Silvex) .
- The trifluoroethyl group in CAS 638191-87-4 introduces electron-withdrawing effects, improving chemical stability but reducing water solubility .
Applications :
- Pharmaceutical/Biotech : The target compound’s maleimide group is critical for protein-drug conjugates (e.g., antibody-drug conjugates), unlike Silvex or Simazine, which are agrochemicals .
- Material Science : PEG-like chains in the target compound and CAS 2086688-99-3 suggest utility in hydrophilic polymers or coatings .
Biological Activity
Propanoic acid derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound Propanoic acid, 3-[2-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester (CAS No. 756525-98-1) is a complex molecule that exhibits promising pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 328.32 g/mol. The structure includes a pyrrole ring which is known for its biological significance.
Research indicates that this compound may interact with various biological targets:
- Antioxidant Activity : The presence of the pyrrole moiety suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
- Anticancer Properties : Preliminary studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of propanoic acid have demonstrated the ability to reduce cell viability in A549 lung cancer cells by over 50% in vitro .
In Vitro Studies
In vitro assays have been conducted to assess the anticancer and antioxidant activities of the compound:
| Study | Cell Line | Effect | Reference |
|---|---|---|---|
| Cytotoxicity | A549 (Lung Cancer) | >50% reduction in viability | |
| Antioxidant Activity | DPPH Scavenging | Significant scavenging effect observed |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Jordanov et al. (1994) explored the stability and degradation of related pyrrole compounds under physiological conditions, providing insights into their potential therapeutic applications .
- Recent Research (2024) highlighted the anticancer properties of structurally similar propanoic acid derivatives, demonstrating their ability to induce apoptosis in cancer cells while sparing normal cells .
Q & A
Basic: What are the key considerations for synthesizing this compound, given its tert-butyl ester and ethoxy-pyrrolidione moieties?
Methodological Answer:
Synthesis requires sequential protection-deprotection strategies. The tert-butyl ester (a bulky protective group) is typically introduced via esterification of the carboxylic acid precursor using tert-butanol under acidic catalysis (e.g., H₂SO₄ or DCC). The ethoxy-pyrrolidione moiety can be formed by coupling a diamine-containing intermediate (e.g., 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropylamine) with a polyethylene glycol (PEG)-like spacer (2-[2-aminoethoxy]ethanol) via carbodiimide-mediated amidation (e.g., EDC/HOBt). Critical parameters include:
- Temperature control (<40°C) to prevent tert-butyl group cleavage.
- Use of anhydrous conditions to avoid hydrolysis of active esters.
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How can researchers ensure the stability of the tert-butyl ester during hydrolysis-sensitive reactions?
Methodological Answer:
The tert-butyl ester is susceptible to acid-catalyzed hydrolysis. To stabilize it:
- Avoid strong acids (e.g., HCl, TFA); use mild acidic conditions (e.g., acetic acid) if necessary.
- Opt for buffered aqueous solutions (pH 6–8) in biphasic reactions.
- Monitor degradation via HPLC (C18 column, UV detection at 210–254 nm) with reference standards.
- Alternative protective groups (e.g., benzyl esters) may be considered if harsh conditions are unavoidable .
Advanced: What strategies optimize yield in multi-step syntheses involving PEG-like spacers?
Methodological Answer:
PEG-like ethoxy spacers often suffer from low reactivity due to steric hindrance. Optimization strategies include:
- Pre-activation: Convert the carboxylic acid to an acyl chloride (using SOCl₂ or oxalyl chloride) before coupling .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of PEG intermediates.
- Reaction monitoring: Track progress via FT-IR (disappearance of –COOH peak at ~1700 cm⁻¹) or LC-MS .
Advanced: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
Advanced: How can the pyrrolidione moiety’s biological activity be evaluated in vitro?
Methodological Answer:
The 2,5-dioxo-pyrrolidine group may act as a Michael acceptor, targeting cysteine residues in enzymes (e.g., proteases). Assays include:
- Enzyme inhibition: Incubate with recombinant HDACs or proteases (0.1–100 µM), measure activity via fluorogenic substrates (e.g., Ac-Lys-AMC for HDACs).
- Cellular cytotoxicity: Test antiproliferative effects in cancer cell lines (e.g., HCT-116) using MTT assays; compare IC₅₀ values to normal cells (e.g., HEK-293) .
Advanced: What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Glide to model binding to HDACs or 5-HT₂A receptors. Focus on the pyrrolidione’s electrophilic carbons and ethoxy spacer’s flexibility.
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>50%) .
Advanced: How can structure-activity relationships (SAR) be explored for the ethoxy-pyrrolidione motif?
Methodological Answer:
- Variation of spacer length: Synthesize analogs with 1–4 ethoxy units; compare solubility (logP via shake-flask method) and bioactivity.
- Pyrrolidione substitution: Introduce electron-withdrawing groups (e.g., –F, –NO₂) to enhance electrophilicity.
- Bioisosteric replacement: Replace pyrrolidione with maleimide or succinimide; evaluate cytotoxicity and selectivity .
Advanced: What are common contradictions in HDAC inhibition data for similar propanoic acid derivatives?
Methodological Answer:
Discrepancies arise from:
- Cell permeability: Tert-butyl esters may require esterase-mediated activation; confirm intracellular hydrolysis via LC-MS/MS.
- Off-target effects: Use siRNA knockdowns or isoform-specific inhibitors (e.g., TMP195 for HDAC3) to validate selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
